![molecular formula C17H15BrINO3 B5185715 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)
3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves its binding to the active site of target enzymes, such as MMPs and HDACs. This binding leads to the inhibition of enzymatic activity, which in turn leads to the suppression of disease-related pathways. Additionally, its fluorescent properties allow for imaging studies to visualize the distribution and localization of the compound in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid depend on the specific target enzyme being inhibited. For example, inhibition of MMPs has been shown to reduce tumor growth and metastasis, while inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, its fluorescent properties allow for imaging studies to visualize the distribution and localization of the compound in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid for lab experiments include its potent inhibitory activity against target enzymes, its unique chemical structure that allows for imaging studies, and its relative ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid, including:
1. Further studies to fully understand its pharmacokinetics and pharmacodynamics in vivo.
2. Development of analogs with improved potency and selectivity.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Exploration of its potential as a fluorescent probe for imaging studies in biological systems.
5. Investigation of its potential as a tool for chemical biology studies to elucidate disease-related pathways.
In conclusion, 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and imaging. Its potent inhibitory activity against target enzymes, unique chemical structure, and relative ease of synthesis make it a valuable tool for scientific research. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the reaction between 4-bromobenzylamine and 2-iodobenzoic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and imaging. It has been found to exhibit potent inhibitory activity against certain enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a fluorescent probe for imaging studies due to its unique chemical structure.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrINO3/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPJLTKFUUMFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
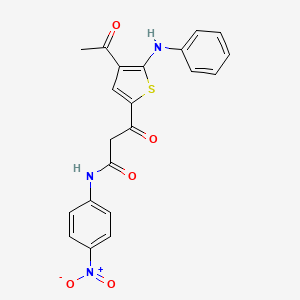
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)
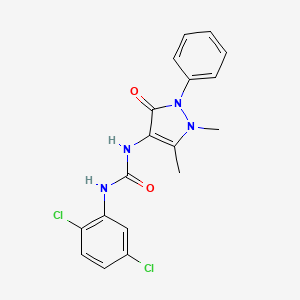
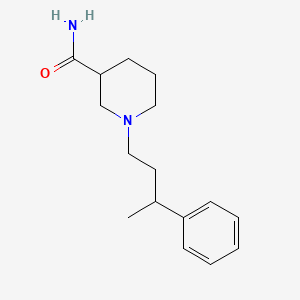
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![4-[(4-acetyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5185707.png)
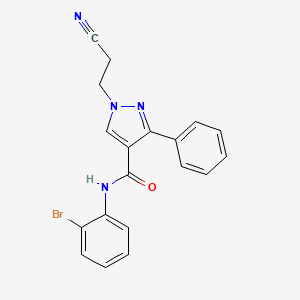
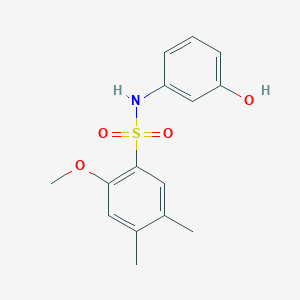
![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)